tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20FNO4S and a molecular weight of 281.35 g/mol . It is characterized by the presence of a piperidine ring substituted with a fluorosulfonylmethyl group and a tert-butyl ester group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorosulfonylmethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted piperidine derivatives.
Oxidation and Reduction Reactions: Products include sulfonic acids and sulfides.
Scientific Research Applications
tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl 3-fluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate
- tert-Butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
Comparison: tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in biochemical assays, making it valuable for targeted research applications .
Properties
Molecular Formula |
C11H20FNO4S |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl 3-(fluorosulfonylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3 |
InChI Key |
KGVHXTDVFVZFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)F |
Origin of Product |
United States |
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